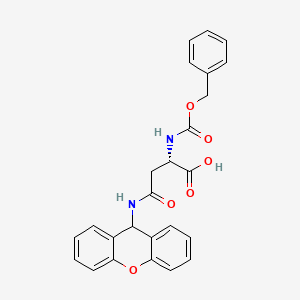

Z-Asn(Xan)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Z-Asn(Xan)-OH is a derivative of asparagine, an amino acid, where the asparagine side chain is protected by a xanthyl group. This compound is often used in peptide synthesis due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn(Xan)-OH typically involves the protection of the asparagine side chain with a xanthyl group. This can be achieved through the following steps:

Protection of the Amino Group: The amino group of asparagine is protected using a benzyloxycarbonyl (Z) group.

Protection of the Side Chain: The side chain amide group is protected using a xanthyl group.

The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of protection and deprotection, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Z-Asn(Xan)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The xanthyl group can be substituted with other protecting groups or functional groups.

Deprotection Reactions: The Z and xanthyl groups can be removed under acidic or basic conditions to yield free asparagine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

Deprotection Reactions: Conditions involving strong acids or bases, such as TFA or sodium hydroxide (NaOH), are employed.

Major Products

The major products formed from these reactions include free asparagine and various substituted derivatives, depending on the reagents used.

Aplicaciones Científicas De Investigación

Biochemical Properties

Z-Asn(Xan)-OH plays a significant role in various biochemical reactions, particularly in peptide synthesis. It acts as a substrate for peptide bond formation and interacts with enzymes such as asparaginase, which catalyzes the hydrolysis of asparagine into aspartic acid and ammonia.

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways and gene expression. For example, it has been shown to affect the proliferation rate of human breast adenocarcinoma cells (MDA-MB 231) and human dermal fibroblasts (HuDe).

Molecular Mechanism

The interactions of this compound with biomolecules lead to enzyme inhibition or activation, impacting metabolic pathways related to amino acid metabolism.

Applications in Scientific Research

This compound has numerous applications across various fields:

- Chemistry : Utilized as a building block in peptide synthesis and as a protecting group for amino acids.

- Biology : Employed in studying enzyme-substrate interactions and protein synthesis.

- Medicine : Used in synthesizing pharmaceutical peptides and as a precursor in drug development.

- Industry : Applied in producing biochemicals and as a reagent in organic synthesis.

Case Studies Highlighting Applications

- Peptide Synthesis : A study demonstrated the effectiveness of this compound in synthesizing complex peptides with high yields, showcasing its utility in pharmaceutical applications .

- Drug Development : Research focused on using this compound to create targeted drug delivery systems, particularly in neuropharmacology, indicating its potential for developing treatments for neurological disorders .

- Fluorescent Probes : The xanthene moiety allows for creating fluorescent probes for imaging applications, enhancing visualization techniques in cellular biology .

Mecanismo De Acción

The mechanism of action of Z-Asn(Xan)-OH involves its role as a protected amino acid in peptide synthesis. The xanthyl group provides stability to the asparagine side chain, preventing unwanted reactions during peptide assembly. Upon deprotection, the free asparagine can participate in various biochemical processes, including enzyme catalysis and protein folding.

Comparación Con Compuestos Similares

Similar Compounds

Z-Asn-ONp: Another protected form of asparagine, where the side chain is protected by a nitrophenyl group.

Fmoc-Asn(Xan)-OH: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

Z-Asn(Xan)-OH is unique due to its specific protecting groups, which provide a balance of stability and reactivity, making it particularly useful in peptide synthesis. The xanthyl group offers a distinct advantage in terms of stability compared to other protecting groups.

Actividad Biológica

Z-Asn(Xan)-OH, also known as N-(benzyloxycarbonyl)-L-asparagine, is a derivative of asparagine that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C25H22N2O6

- Molecular Weight : 446.45 g/mol

- CAS Number : 56777071

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 163-165 °C

These properties indicate that this compound is a stable compound with significant solubility characteristics, which may influence its biological activity.

This compound has been studied for its role in various biological processes:

- Ergogenic Effects : As an amino acid derivative, this compound is believed to enhance physical performance by influencing the secretion of anabolic hormones and improving mental performance during stress-related tasks. This is particularly relevant in sports nutrition, where amino acids are used to prevent exercise-induced muscle damage .

- Antidiabetic Potential : Research indicates that compounds similar to this compound demonstrate hypoglycemic effects, suggesting potential applications in treating diabetes and managing blood glucose levels .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Ergogenic Supplementation | Enhances physical performance and reduces muscle damage during exercise. |

| Antidiabetic Effects | Exhibits potential in lowering blood sugar levels and managing diabetes symptoms. |

| Neuroprotective Properties | May offer protective effects on neuronal health and function due to its amino acid structure. |

Study 1: Ergogenic Effects on Athletes

A study conducted by Luckose et al. (2015) examined the effects of various amino acid derivatives, including this compound, on athletic performance. The findings suggested that supplementation with these compounds could enhance endurance and recovery in athletes, making them valuable for ergogenic dietary strategies .

Study 2: Antidiabetic Mechanisms

Another study explored the hypoglycemic effects of this compound analogs in diabetic models. The results indicated that these compounds could significantly reduce blood glucose levels through insulin-mediated pathways, highlighting their potential use in diabetes management .

Propiedades

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGUJYWDGWXJFG-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.